(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((4-Methoxyphenyl)diphenylmethyl)amino)hexanoic acid
Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((4-Methoxyphenyl)diphenylmethyl)amino)hexanoic acid is a useful research compound. Its molecular formula is C41H40N2O5 and its molecular weight is 640,77 g/mole. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of peptides . Therefore, its targets would likely be the amino acid sequences in proteins where it is incorporated during peptide synthesis.
Mode of Action
Fmoc-Lys(Mmt)-OH is utilized in the Fmoc/tBu solid-phase peptide synthesis . The Fmoc group provides protection for the amino group during peptide bond formation, preventing unwanted side reactions. After the peptide bond is formed, the Fmoc group can be selectively removed, allowing for the next amino acid to be added .
Biochemical Pathways
The biochemical pathways affected by Fmoc-Lys(Mmt)-OH are those involved in peptide synthesis. The compound plays a crucial role in the formation of peptide bonds, which are essential for the creation of proteins . These proteins can then participate in a variety of biochemical pathways, depending on their specific structure and function.
Result of Action
The primary result of the action of Fmoc-Lys(Mmt)-OH is the successful synthesis of peptides. By protecting the amino group during peptide bond formation, it allows for the creation of complex peptide sequences . This can result in the production of functional proteins with a wide range of biological activities.
Action Environment
The action of Fmoc-Lys(Mmt)-OH is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can impact the efficiency of peptide bond formation . Additionally, the presence of other compounds in the reaction mixture can also affect the action of Fmoc-Lys(Mmt)-OH.
Biochemical Analysis
Biochemical Properties
The role of Fmoc-Lys(Mmt)-OH in biochemical reactions primarily involves the synthesis of peptides . The Fmoc group protects the amino group of the lysine residue during the synthesis process, allowing for the controlled addition of other amino acids to form a peptide chain . The exact enzymes, proteins, and other biomolecules that Fmoc-Lys(Mmt)-OH interacts with can vary depending on the specific peptide being synthesized .
Cellular Effects
The effects of Fmoc-Lys(Mmt)-OH on cells and cellular processes are largely related to its role in peptide synthesis . As peptides play crucial roles in various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism, the synthesis of specific peptides using Fmoc-Lys(Mmt)-OH can influence these processes .
Molecular Mechanism
The molecular mechanism of action of Fmoc-Lys(Mmt)-OH involves its role in the formation of peptide bonds . The Fmoc group protects the amino group of the lysine residue, allowing it to selectively react with the carboxyl group of another amino acid to form a peptide bond . This process can be repeated to form long chains of amino acids, or peptides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-Lys(Mmt)-OH can change over time, particularly in relation to its stability and degradation . Fmoc-Lys(Mmt)-OH is stable at room temperature and has a long shelf-life . During the peptide synthesis process, the Fmoc group is removed, or deprotected, to allow the amino group of the lysine residue to react with another amino acid .
Metabolic Pathways
The metabolic pathways involving Fmoc-Lys(Mmt)-OH are primarily related to its role in peptide synthesis . During this process, Fmoc-Lys(Mmt)-OH is incorporated into a growing peptide chain, and the Fmoc group is subsequently removed . The specific enzymes or cofactors that Fmoc-Lys(Mmt)-OH interacts with can vary depending on the specific peptide being synthesized .
Subcellular Localization
The subcellular localization of Fmoc-Lys(Mmt)-OH is likely to depend on the specific context of its use. In the context of peptide synthesis, Fmoc-Lys(Mmt)-OH would be expected to localize to the site of peptide synthesis within the cell .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H40N2O5/c1-47-32-25-23-31(24-26-32)41(29-14-4-2-5-15-29,30-16-6-3-7-17-30)42-27-13-12-22-38(39(44)45)43-40(46)48-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,42H,12-13,22,27-28H2,1H3,(H,43,46)(H,44,45)/t38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYHQVFFQRDJSN-LHEWISCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H40N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465311 | |
Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-[(4-methoxyphenyl)(diphenyl)methyl]-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159857-60-0 | |
Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-[(4-methoxyphenyl)(diphenyl)methyl]-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is Fmoc-Lys(Mmt)-OH frequently used in peptide synthesis?
A1: Fmoc-Lys(Mmt)-OH plays a crucial role in solid-phase peptide synthesis as a protected form of the amino acid lysine. The Fmoc group serves as a temporary protecting group for the α-amino function, while the Mmt group selectively protects the ε-amino group of lysine. This selective protection strategy allows for controlled and sequential addition of amino acids during peptide chain elongation. []
Q2: The research mentions a "highly efficient method" for synthesizing Fmoc-Lys(Mmt)-OH. Can you elaborate on what makes this method noteworthy?
A2: While the provided abstracts don't delve into the specifics of the synthesis method, it's plausible that the efficiency relates to improved yield, reduced reaction steps, or milder reaction conditions compared to existing methods. This efficiency is particularly important in peptide synthesis, where multiple steps are involved, and high yields are crucial for obtaining the desired product in sufficient quantities. Further investigation into the full research article on this synthesis method would provide more specific details on its advantages.
Q3: How does the use of Fmoc-Lys(Mmt)-OH in synthesizing a modified insulin derivative, as described in the research, potentially impact its properties?
A3: The research paper focuses on synthesizing a modified human insulin derivative with enhanced stability and prolonged action. [] While Fmoc-Lys(Mmt)-OH is used as a building block in this process, the abstract doesn't explicitly link its use to the desired properties of the final insulin derivative. The strategic placement of lysine within the peptide sequence, facilitated by Fmoc-Lys(Mmt)-OH, might contribute to the formation of specific structural motifs or influence interactions with enzymes, ultimately impacting the derivative's stability and duration of action.
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